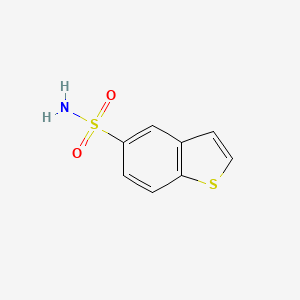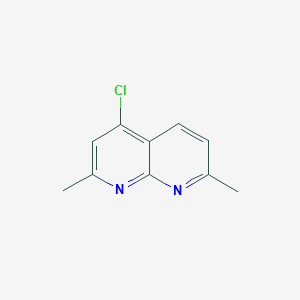
4-Bromo-2-ethyl benzylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-ethyl benzylamine is an organic compound with the chemical formula C10H14BrN. It is a white solid or liquid with a distinctive benzene fragrance. This compound is often used as a pharmaceutical intermediate and can be utilized to synthesize biologically active compounds . It is widely employed in the field of medicine, particularly in the preparation of synthetic drugs or antibiotics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 4-Bromo-2-ethyl benzylamine can be achieved by the reaction of benzylamine with ethyl bromide under appropriate conditions . The specific preparation method involves the following steps:
Reaction Setup: Benzylamine is reacted with ethyl bromide in the presence of a suitable solvent, such as ethanol or methanol.
Reaction Conditions: The reaction is typically carried out at a temperature range of 50-70°C for several hours.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Industrial production may involve continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-2-ethyl benzylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the compound can yield amines or other reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted benzylamines.
Oxidation Reactions: Products include benzaldehyde or benzoic acid derivatives.
Reduction Reactions: Products include primary or secondary amines.
Aplicaciones Científicas De Investigación
4-Bromo-2-ethyl benzylamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create complex molecules.
Biology: The compound is utilized in the study of biological pathways and enzyme interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs and antibiotics.
Industry: The compound is employed in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-ethyl benzylamine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biological processes. The bromine atom and the amine group play crucial roles in its reactivity and binding affinity to target molecules.
Comparación Con Compuestos Similares
4-Bromo-2-ethyl aniline: Similar structure but with an amine group directly attached to the benzene ring.
4-Bromo-2-methyl benzylamine: Similar structure with a methyl group instead of an ethyl group.
4-Bromo benzylamine: Lacks the ethyl group, making it less bulky.
Uniqueness: 4-Bromo-2-ethyl benzylamine is unique due to the presence of both the bromine atom and the ethyl group, which confer specific chemical properties and reactivity. This combination makes it a valuable intermediate in the synthesis of various biologically active compounds and pharmaceuticals.
Propiedades
Fórmula molecular |
C9H12BrN |
|---|---|
Peso molecular |
214.10 g/mol |
Nombre IUPAC |
(4-bromo-2-ethylphenyl)methanamine |
InChI |
InChI=1S/C9H12BrN/c1-2-7-5-9(10)4-3-8(7)6-11/h3-5H,2,6,11H2,1H3 |
Clave InChI |
PGFZRULGWHWYJT-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC(=C1)Br)CN |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl [4-(aminomethyl)phenoxy]acetate](/img/structure/B8752309.png)

![6-Chlorobenzo[b]thiophene-2-carbaldehyde](/img/structure/B8752320.png)
![7-Chloro-3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B8752324.png)




